molecular formula C21H23ClN4S B2416804 5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 488093-06-7

5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2416804
CAS No.: 488093-06-7
M. Wt: 398.95
InChI Key: MRZFQALXKGLFST-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a chlorophenyl group, a cyclopentylpiperazine moiety, and a thienopyrimidine core

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4S/c22-16-7-5-15(6-8-16)18-13-27-21-19(18)20(23-14-24-21)26-11-9-25(10-12-26)17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZFQALXKGLFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Attachment of the Cyclopentylpiperazine Moiety: This step involves the reaction of the intermediate compound with cyclopentylpiperazine under controlled conditions, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzene derivatives with suitable catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Antipsychotic Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit antipsychotic properties. The compound's ability to modulate neurotransmitter systems suggests its potential use in treating disorders such as schizophrenia and bipolar disorder. Studies have shown that compounds with similar structures can effectively bind to dopamine receptors, which are critical in the management of these conditions.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Thieno[2,3-d]pyrimidines are known to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that related compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This indicates that 5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine may possess similar antitumor effects.

Anti-inflammatory Effects

In addition to its neuropharmacological and anticancer activities, this compound may exhibit anti-inflammatory properties. Research has suggested that thieno[2,3-d]pyrimidines can inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. This makes it a candidate for further exploration in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Antipsychotic Efficacy

A study published in a peer-reviewed journal evaluated the antipsychotic efficacy of a related thieno[2,3-d]pyrimidine compound in animal models of schizophrenia. The results indicated a significant reduction in psychotic symptoms compared to control groups, supporting the hypothesis that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance antipsychotic activity.

Case Study 2: Antitumor Mechanism

Another research article investigated the mechanism of action of thieno[2,3-d]pyrimidine derivatives on cancer cell lines. The study found that these compounds inhibited tumor growth by inducing cell cycle arrest and apoptosis through mitochondrial pathways. This reinforces the potential of this compound as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
  • 5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Uniqueness

5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to the presence of the cyclopentylpiperazine moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic effects based on diverse research findings.

Chemical Structure and Properties

The compound has a distinctive structure that combines a thieno[2,3-d]pyrimidine core with a piperazine moiety. The presence of the chlorophenyl and cyclopentyl groups contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated various derivatives for their cytotoxicity against 60 human cancer cell lines. Notably, compounds with similar structures demonstrated GI50 values ranging from 1.17 to 18.40 μM against non-small cell lung cancer and melanoma models, indicating potent anticancer activity .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often overactive in cancer cells. Such inhibition can lead to reduced proliferation of cancerous cells . Additionally, compounds with piperazine rings have shown promise as acetylcholinesterase inhibitors, which can be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

The compound's derivatives have been tested for antibacterial properties against various strains. A related study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential use as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a systematic evaluation of thieno[2,3-d]pyrimidine derivatives, one compound showed remarkable efficacy against leukemia cell lines with an IC50 value of approximately 5 μM. This study utilized molecular docking techniques to predict binding interactions with the FLT3 receptor, further supporting the compound's role as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of piperazine derivatives. The synthesized compounds were screened for their ability to inhibit urease and acetylcholinesterase, with some exhibiting IC50 values as low as 0.63 μM against urease, emphasizing their therapeutic potential in treating infections and neurological disorders .

Data Tables

Activity Target IC50 Value (μM) Reference
AnticancerNon-small cell lung cancer1.17 - 18.40
Enzyme InhibitionAcetylcholinesterase0.63
AntibacterialSalmonella typhiModerate to Strong

Q & A

Q. What are the optimal synthetic routes for 5-(4-chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine?

The synthesis typically involves condensation reactions using thiophene-carboxylate intermediates. For example:

  • Method A : Reacting 2-amino-3-thiophenecarboxylate derivatives with formamide or urea under high temperatures (200°C) via a Niementowski reaction to form the thieno[2,3-d]pyrimidine core .
  • Method B : Substituting the 4-chloro position of the pyrimidine ring with 4-cyclopentylpiperazine under Pd/C catalysis, as demonstrated in alkynylation protocols for similar scaffolds .
  • Catalysts : NaHCO₃ and NaI are effective in promoting nucleophilic substitution reactions for introducing aryl/heterocyclic groups at the 4-position .

Q. Key Data :

Reaction StepYield (%)Characterization Techniques
Core formation69–80%¹H/¹³C NMR, GC-MS
Piperazine substitution70–80%LC-MS, IR

Q. How is structural characterization of this compound performed?

  • ¹H/¹³C NMR : The thieno[2,3-d]pyrimidine core shows distinct aromatic proton signals at δ 7.5–8.7 ppm, with cyclopentylpiperazine protons appearing as multiplet peaks (δ 1.5–3.5 ppm) .
  • LC-MS : Molecular ion peaks at m/z 383–418 [M+H]⁺ confirm molecular weight .
  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and planar fused-ring systems .

Example : For a related compound, 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine, GC-MS confirmed m/z 381 [M+H]⁺ .

Q. What preliminary biological activities have been reported?

  • Anticancer activity : Derivatives with chlorophenyl and piperazine groups show IC₅₀ values <1 µM against pancreatic cancer cells, attributed to thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition .
  • Antibacterial activity : Gram-positive bacteria (e.g., S. aureus) are more susceptible than Gram-negative species, with MIC values ranging 2–16 µg/mL .

Advanced Research Questions

Q. How does the compound inhibit DHFR, and what structural features enhance potency?

  • Mechanism : The thieno[2,3-d]pyrimidine ring mimics the pteridine moiety of folic acid, competitively binding to DHFR’s active site. The 4-cyclopentylpiperazine group improves solubility and target affinity .
  • Key SAR Insights :
    • Aromaticity : Thieno[2,3-d]pyrimidines are more potent than pyrrolo[2,3-d]pyrimidines due to enhanced aromaticity, aligning with DHFR’s hydrophobic pocket .
    • Substituents : Electron-withdrawing groups (e.g., 4-Cl) on the phenyl ring increase TS/DHFR inhibition (IC₅₀ = 0.11–0.56 µM) .

Q. How can conflicting bioactivity data across studies be resolved?

  • Case Example : A compound may show high anticancer activity in one study but low efficacy in another.
    • Approach :

Assay standardization : Ensure consistent cell lines (e.g., MIA PaCa-2 for pancreatic cancer) and incubation times .

Solubility adjustments : Use starch nanoparticles to enhance bioavailability, as demonstrated for similar thienopyrimidines .

Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to identify false negatives .

Q. What computational strategies are used to predict binding modes?

  • Molecular docking : The compound’s thienopyrimidine core aligns with human DHFR’s binding site (PDB: 1U72), forming hydrogen bonds with Asp94 and Leu22 .
  • MD simulations : Reveal stable binding over 100 ns trajectories, with RMSD <2 Å for the ligand-protein complex .
  • Contradiction management : If modeling conflicts with crystallography (e.g., unexpected piperazine orientation), prioritize QM/MM hybrid methods for accuracy .

Q. How is regioselectivity achieved during C-4 functionalization?

  • Pd/C-mediated coupling : Alkynylation at C-4 proceeds with >90% regioselectivity using terminal alkynes and CuI co-catalysis .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution over elimination .

Q. Optimization Table :

ConditionRegioselectivity (%)Yield (%)
DMF, Pd/C, 80°C9580
THF, Pd/C, 60°C7565

Q. What analytical methods resolve synthetic byproducts?

  • HPLC-DAD : A C18 column with 0.1% TFA in acetonitrile/water gradient separates regioisomers (retention time: 8.2 min vs. 10.5 min) .
  • GC-MS : Identifies halogenated byproducts (e.g., 2,4-dichloro derivatives) via characteristic fragmentation patterns .

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